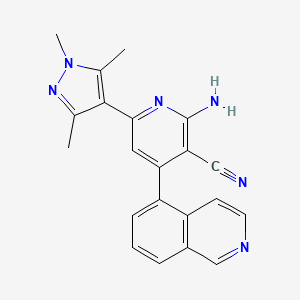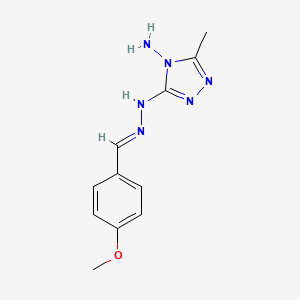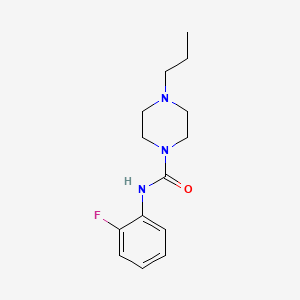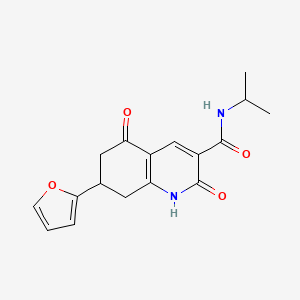
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile, also known as TPN-6, is a novel compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the inhibition of the protein kinase activity of Aurora-A and Aurora-B, which are essential for cell division and proliferation. By inhibiting these proteins, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune response. This compound has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is its high potency and selectivity towards Aurora-A and Aurora-B kinases. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
将来の方向性
There are several future directions for the study of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential use in other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further research is needed to improve the solubility and bioavailability of this compound for better clinical application.
Conclusion:
In conclusion, this compound is a novel compound with promising potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as an effective and safe therapeutic agent.
合成法
The synthesis of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the reaction of 2-amino-4-isoquinolinecarboxylic acid with 1,3,5-trimethyl-1H-pyrazol-4-ylamine and 2-cyano-6-(dimethylamino)pyridine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF). The crude product is then purified using column chromatography, resulting in this compound with a yield of 70-80%.
科学的研究の応用
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has been studied extensively for its potential use in various scientific research applications. One of its main applications is in the field of cancer research, where it has shown promising results as an anticancer agent. This compound has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells.
特性
IUPAC Name |
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-12-20(13(2)27(3)26-12)19-9-17(18(10-22)21(23)25-19)16-6-4-5-14-11-24-8-7-15(14)16/h4-9,11H,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQQBVOIJZZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=C(C(=C2)C3=CC=CC4=C3C=CN=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)


![4-[3-(2-methoxyphenoxy)azetidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5299707.png)
![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)

![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![1-phenylethanone O-[(2,2-diphenylcyclopropyl)carbonyl]oxime](/img/structure/B5299746.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)
![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B5299790.png)